

Navigating IUPAC Nomenclature: A Technical Guide to 3-(Bromomethyl)pentane

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Compound of Interest

Compound Name: **1-Bromo-2-ethylbutane**

Cat. No.: **B1346692**

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the compound commonly, yet incorrectly, referred to as **1-Bromo-2-ethylbutane**. We will elucidate the correct International Union of Pure and Applied Chemistry (IUPAC) nomenclature, detail its chemical structure, present key physicochemical data, and provide an illustrative experimental protocol for its synthesis. This document is intended to serve as a critical resource for professionals in research and development who require precise and accurate chemical information.

Unraveling the Nomenclature: From "1-Bromo-2-ethylbutane" to "3-(Bromomethyl)pentane"

A fundamental principle of chemical communication is the use of standardized and unambiguous naming conventions. The IUPAC system of nomenclature ensures that a chemical name corresponds to a single, unique structure. The name "**1-Bromo-2-ethylbutane**" is incorrect because it violates the primary rule of identifying the longest continuous carbon chain (the parent chain) in the molecule.

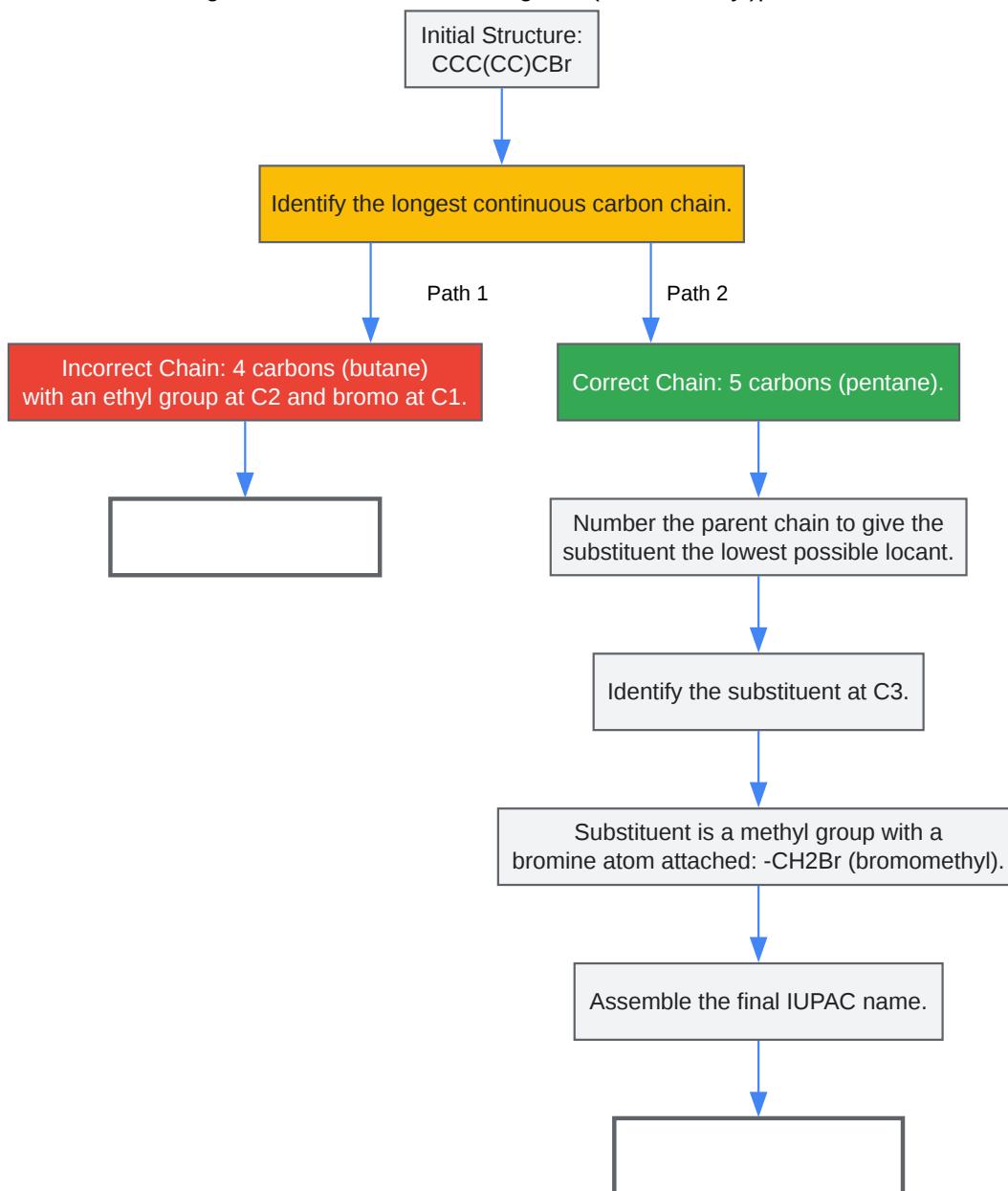
The structure in question is properly named 3-(bromomethyl)pentane. This nomenclature is derived from the following systematic application of IUPAC rules:

- Identification of the Parent Chain: The longest continuous chain of carbon atoms in the molecule consists of five carbons, which corresponds to the parent alkane, "pentane".

- Numbering the Parent Chain: The pentane chain is numbered to give the substituent the lowest possible locant. In this case, the substituent is a bromomethyl group (-CH₂Br).
- Identifying and Locating the Substituent: The -CH₂Br group is located on the third carbon of the pentane chain. This substituent is named "bromomethyl".
- Assembling the Final Name: Combining the locant, substituent name, and parent chain name gives the correct IUPAC name: 3-(bromomethyl)pentane.

The logical workflow for this determination is illustrated in the diagram below.

Logical Flow for IUPAC Naming of 3-(Bromomethyl)pentane

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Caption: IUPAC Naming Logic for 3-(Bromomethyl)pentane.

Chemical Structure and Physicochemical Properties

The correct structure corresponding to the IUPAC name 3-(bromomethyl)pentane is a primary alkyl halide. The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

Property	Value	Reference(s)
IUPAC Name	3-(Bromomethyl)pentane	
Synonyms	1-Bromo-2-ethylbutane, 2-Ethylbutyl bromide	
CAS Number	3814-34-4	
Molecular Formula	C ₆ H ₁₃ Br	
Molecular Weight	165.07 g/mol	
Appearance	Clear, colorless liquid	
Density	1.179 g/mL at 25 °C	
Boiling Point	143-144 °C	
Refractive Index	1.4510 - 1.4530 (at 20°C, 589 nm)	
SMILES	CCC(CC)CBr	
InChI Key	KKGUMGWNFARLSL-UHFFFAOYSA-N	

Experimental Protocols

Synthesis of 3-(Bromomethyl)pentane from 2-Ethyl-1-butanol via the Appel Reaction

This protocol describes the conversion of the precursor alcohol, 2-ethyl-1-butanol, to the target alkyl bromide, 3-(bromomethyl)pentane, using triphenylphosphine and carbon tetrabromide. This method is widely used for converting primary and secondary alcohols to the corresponding alkyl halides under mild conditions.

Materials and Reagents:

- 2-Ethyl-1-butanol
- Triphenylphosphine (PPh_3)
- Carbon tetrabromide (CBr_4)
- Anhydrous dichloromethane (DCM)
- Pentane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

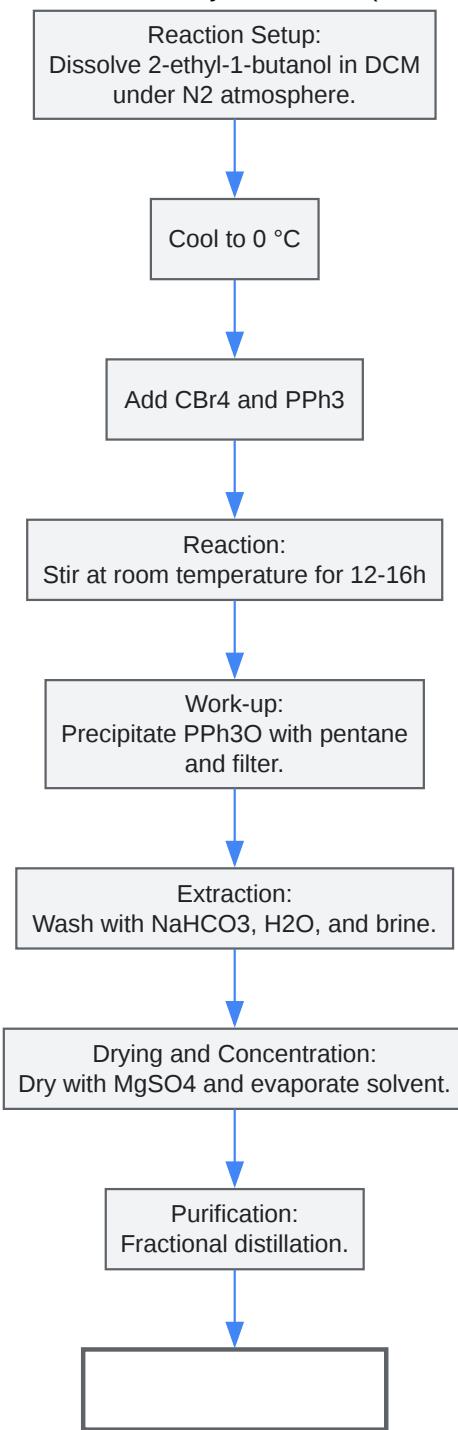
Procedure:

- Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-1-butanol (1.0 equivalent) and anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol).
- Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add carbon tetrabromide (1.2 equivalents) followed by the portion-wise addition of triphenylphosphine (1.2 equivalents). Caution: The reaction can be exothermic.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- Work-up: Upon completion, add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct. Filter the mixture through a pad of celite, washing the solid with additional pentane.
- Extraction: Combine the filtrates and wash sequentially with saturated aqueous NaHCO_3 solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 3-(bromomethyl)pentane.

The workflow for this synthesis is depicted in the following diagram.

Experimental Workflow for the Synthesis of 3-(Bromomethyl)pentane

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Caption: Synthesis Workflow via Appel Reaction.

Conclusion

Precision in chemical nomenclature is paramount for reproducible and safe scientific research. This guide has clarified that the correct IUPAC name for the structure commonly misrepresented as "**1-Bromo-2-ethylbutane**" is 3-(bromomethyl)pentane. By providing a detailed explanation of the naming convention, a comprehensive table of physicochemical properties, and a reliable synthesis protocol, this document serves as an essential technical resource for professionals in the chemical and pharmaceutical sciences. Adherence to correct IUPAC nomenclature is crucial for clear communication, accurate data retrieval, and regulatory compliance.

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